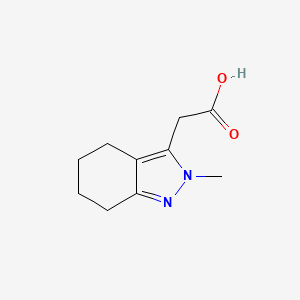

3'-Methoxy-2-thiomorpholinomethyl benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

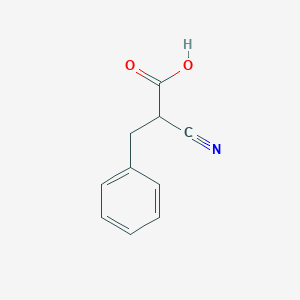

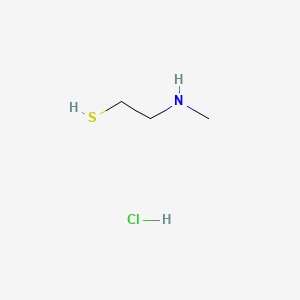

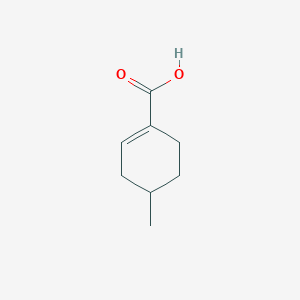

“3’-Methoxy-2-thiomorpholinomethyl benzophenone” is a chemical compound with the molecular formula C19H21NO2S . Its structure and properties have been cataloged in chemical databases .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3’-Methoxy-2-thiomorpholinomethyl benzophenone” are not well-documented in the available sources . More research would be needed to determine properties such as melting point, boiling point, density, and toxicity.

Scientific Research Applications

UV Absorption and Protection

3'-Methoxy-2-thiomorpholinomethyl benzophenone, a derivative of benzophenone, is extensively used for its UV absorption properties. Studies have shown that benzophenone and its derivatives, including this compound, are effective in absorbing ultraviolet (UV) radiation, making them valuable in sunscreen formulations and other products requiring UV protection. For instance, benzophenone-3 (BZ-3), a related compound, is widely utilized in medicines, cosmetics, and industrial applications as a sunscreen and color fastener (Okereke, Abdel-Rhaman, & Friedman, 1994).

Environmental Impact and Removal Techniques

Environmental studies have focused on the removal of benzophenone derivatives from water sources, considering their increasing presence in aquatic environments. Techniques like tertiary amine-functionalized adsorption resins have been developed for effectively removing benzophenone-4, a similar anti-UV product, from water. This approach demonstrates a cost-effective and environmentally friendly method for addressing pollution by UV filters like benzophenone derivatives (Zhou et al., 2018).

Impact on Human Health

Benzophenone derivatives, including this compound, have been studied for their potential impact on human health due to their widespread use. Research has indicated that benzophenone-3, a structurally related compound, can penetrate the skin and be detected in human plasma and urine, raising questions about potential health implications (Janjua et al., 2008).

Applications in Chemical Synthesis

Benzophenone derivatives are also utilized in chemical synthesis processes. An improved synthesis method involving benzophenone as a starting material, potentially applicable to this compound, demonstrates the compound's versatility in organic synthesis (Ji Ya-fei, 2011).

Safety and Hazards

properties

IUPAC Name |

(3-methoxyphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-22-17-7-4-6-15(13-17)19(21)18-8-3-2-5-16(18)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASJOYRGBAIMSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCSCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643804 |

Source

|

| Record name | (3-Methoxyphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898781-50-5 |

Source

|

| Record name | Methanone, (3-methoxyphenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methoxyphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1360407.png)